6-cyclopropyl-N-(4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}phenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-(4-{METHYL[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-(4-{METHYL[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling are used to form carbon-carbon bonds, essential for constructing the compound’s complex structure.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(4-{METHYL[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(4-{METHYL[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
6-CYCLOPROPYL-N~4~-(4-{METHYL[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}PHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique substituents and potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C25H29N7O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]phenyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H29N7O/c1-4-11-32-24-22(14-27-32)21(12-23(29-24)18-5-6-18)25(33)28-19-7-9-20(10-8-19)30(2)15-17-13-26-31(3)16-17/h7-10,12-14,16,18H,4-6,11,15H2,1-3H3,(H,28,33) |
InChI Key |
GDVKPXONFSIGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N(C)CC5=CN(N=C5)C |
Origin of Product |
United States |
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